1-(2-Methylallyl)piperazine chemical properties
1-(2-Methylallyl)piperazine chemical properties
An In-Depth Technical Guide to 1-(2-Methylallyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-Methylallyl)piperazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, outline a robust synthetic methodology, and explore its prospective applications, particularly within the realm of drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Introduction and Structural Elucidation
1-(2-Methylallyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1] The introduction of a 2-methylallyl group at one of the nitrogen atoms of the piperazine ring introduces a reactive alkene functionality, making it a versatile intermediate for further chemical modifications.
The structure of 1-(2-Methylallyl)piperazine is characterized by the piperazine ring, with one nitrogen atom bearing a 2-methylallyl substituent. The other nitrogen atom remains as a secondary amine, providing a site for further functionalization.
Visualizing the Core Structure: 1-(2-Methylallyl)piperazine
To better understand the molecular architecture, the following diagram illustrates the chemical structure of 1-(2-Methylallyl)piperazine.
Caption: Chemical structure of 1-(2-Methylallyl)piperazine.
Physicochemical Properties
Due to the limited availability of experimental data for 1-(2-Methylallyl)piperazine in publicly accessible databases, the following table presents a combination of calculated and estimated physicochemical properties. These values are derived from computational models and by analogy to structurally similar compounds, such as 1-methylpiperazine.
| Property | Value (Estimated/Calculated) |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Boiling Point | ~180-190 °C (at atmospheric pressure) |
| Density | ~0.92 g/cm³ |
| Solubility | Soluble in water and common organic solvents |
| pKa (of secondary amine) | ~9.5 - 10.0 |
Synthesis and Mechanistic Pathway
The most direct and common method for the synthesis of 1-(2-Methylallyl)piperazine is the nucleophilic substitution reaction between piperazine and a suitable 2-methylallyl electrophile, typically 2-methylallyl chloride. To favor mono-alkylation and minimize the formation of the di-substituted product, an excess of piperazine is generally employed.
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed synthetic route to 1-(2-Methylallyl)piperazine.
Caption: Proposed synthesis of 1-(2-Methylallyl)piperazine.
Detailed Experimental Protocol: Synthesis of 1-(2-Methylallyl)piperazine
This protocol is a representative procedure based on standard organic synthesis methodologies for N-alkylation of piperazines.
Materials:
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Piperazine (anhydrous)
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2-Methylallyl chloride
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (anhydrous)
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous piperazine (5 equivalents) and anhydrous potassium carbonate (2 equivalents).
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Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
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Addition of Electrophile: While stirring at room temperature, add 2-methylallyl chloride (1 equivalent) dropwise to the suspension.
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Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup:
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Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer to a separatory funnel.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 1-(2-Methylallyl)piperazine can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Reactivity and Synthetic Utility
1-(2-Methylallyl)piperazine is a bifunctional molecule with two primary sites of reactivity: the secondary amine of the piperazine ring and the double bond of the methylallyl group.
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N-Acylation and N-Alkylation: The secondary amine is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides to form amides, or further alkylation with alkyl halides.[2]
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Reactions of the Alkene: The double bond of the methylallyl group can participate in a variety of addition reactions, including hydrogenation to the corresponding isobutyl derivative, halogenation, and hydrohalogenation.
This dual reactivity makes 1-(2-Methylallyl)piperazine a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.
Spectroscopic Profile (Predicted)
The following are the predicted key spectroscopic features for 1-(2-Methylallyl)piperazine, which are essential for its characterization.
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¹H NMR:
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Piperazine ring protons: A complex multiplet in the region of 2.4-3.0 ppm.
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Allylic CH₂ protons: A singlet at approximately 2.9-3.1 ppm.
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Vinylic CH₂ protons: Two singlets (or narrow multiplets) around 4.8-5.0 ppm.
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Allylic CH₃ protons: A singlet at approximately 1.7 ppm.
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N-H proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
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-
¹³C NMR:
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Piperazine ring carbons: Peaks in the range of 45-55 ppm.
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Allylic CH₂ carbon: A peak around 60-65 ppm.
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Vinylic CH₂ carbon: A peak around 110-115 ppm.
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Quaternary alkene carbon: A peak around 140-145 ppm.
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Allylic CH₃ carbon: A peak around 20-25 ppm.
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-
Infrared (IR) Spectroscopy:
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N-H stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.
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C-H stretch (aliphatic): Multiple bands in the region of 2800-3000 cm⁻¹.
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C=C stretch: A medium absorption band around 1650 cm⁻¹.
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C-N stretch: A medium absorption band in the region of 1000-1200 cm⁻¹.
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-
Mass Spectrometry (MS):
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Molecular Ion (M⁺): A peak at m/z = 140.
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Major Fragmentation Pathways: Expect fragmentation of the piperazine ring and loss of the methylallyl group.
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Role in Drug Discovery and Medicinal Chemistry
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[3] The incorporation of 1-(2-Methylallyl)piperazine into drug candidates can offer several advantages:
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Modulation of Physicochemical Properties: The piperazine ring can improve aqueous solubility and pKa, which are critical for drug absorption and distribution.
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Introduction of a Reactive Handle: The alkene functionality of the methylallyl group provides a site for bioconjugation or for the introduction of other functional groups to probe structure-activity relationships.
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Metabolic Stability: The methyl group on the allyl substituent may influence the metabolic stability of the compound by sterically hindering enzymatic degradation.
Safety and Handling
GHS Hazard Statements for Structurally Similar Piperazine Derivatives:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
References
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Loba Chemie Pvt. Ltd. (n.d.). N-METHYL PIPERAZINE. Retrieved January 30, 2026, from [Link]
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Bouling Chemical Co., Limited. (n.d.). 1-(5-Methylpyridin-2-yl)piperazine: Structure, Uses, Safety Data & Supplier China. Retrieved January 30, 2026, from [Link]
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Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-METHYL PIPERAZINE. Retrieved January 30, 2026, from [Link]
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Wikipedia. (2024). Piperazine. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine. Retrieved January 30, 2026, from [Link]
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SIELC Technologies. (2018). 1-(2-Aminoethyl)piperazine. Retrieved January 30, 2026, from [Link]
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NIST. (n.d.). Piperazine, 1-methyl-. Retrieved January 30, 2026, from [Link]
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Cheméo. (n.d.). Piperazine, 1,4-diallyl-2-methyl-. Retrieved January 30, 2026, from [Link]
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Wikipedia. (2024). N-Methylpiperazine. Retrieved January 30, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved January 30, 2026, from [Link]
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ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved January 30, 2026, from [Link]
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Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
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